molecular formula C25H28N4O5 B1587368 2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide CAS No. 62037-41-6

2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide

Cat. No. B1587368
CAS RN: 62037-41-6
M. Wt: 464.5 g/mol
InChI Key: FVRLYIFIDKXFHU-UHFFFAOYSA-N
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Description

2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformation of Multifunctional Compounds

  • Versatile Synthons for Heterocyclic Systems : Compounds structurally similar to the one inquired about have been synthesized as versatile synthons for the preparation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, and isoxazoles. These synthons are pivotal for developing pharmaceuticals and materials with novel properties (Pizzioli et al., 1998).

Anticancer Activity

  • Anticancer Assessments : Derivatives of similar compounds have been synthesized and assessed for their anticancer activities. These studies provide insights into the design of new chemotherapeutic agents (Mansour et al., 2021).

Enzymatic Activity and Inhibition

  • Enzymatic N-Demethylation Studies : Research on closely related compounds includes studies on enzymatic N-demethylation, which is crucial for understanding drug metabolism and detoxification processes (Abdel-Monem, 1975).

UV-Curing Applications

  • Synergists in UV-Curing : Aminoalcohols similar in functionality have been used as synergists in UV-curing applications, showing the chemical versatility of such compounds in industrial applications (Arsu, 2002).

Synthesis of Bio-Based Compounds

  • Bio-Based Compound Synthesis : Studies have also focused on synthesizing bio-based succinonitrile from amino acids, highlighting the potential of such compounds for sustainable chemical production (Lammens et al., 2011).

Antimicrobial Applications

  • Antimicrobial Properties in Metal Working Fluids : Propanolamines and butanolamines, related in structure to the query compound, have been investigated for their antimicrobial properties in metalworking fluids, indicating potential applications in industrial hygiene (Bennett et al., 1979).

properties

IUPAC Name

2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRLYIFIDKXFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404325
Record name Ala-Ala-Phe-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide

CAS RN

62037-41-6
Record name Ala-Ala-Phe-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
Reactant of Route 2
2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
Reactant of Route 3
2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
Reactant of Route 4
2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
Reactant of Route 5
2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide

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